5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The ethyl group can be introduced to the thiophene ring through alkylation reactions using ethyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as 1-methylpiperidine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperidine moiety is known to interact with various receptors and enzymes, making it a valuable tool for drug discovery .
Medicine
Its structure can be modified to enhance its biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to these targets, modulating their activity and leading to various biological effects . The thiophene ring can also participate in π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
5-ethylthiophene-3-carboxamide: Lacks the piperidine moiety, which may reduce its ability to interact with certain biological targets.
Uniqueness
The presence of both the ethyl group and the piperidine moiety in 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of interactions and applications in various fields .
Properties
IUPAC Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-12-8-10(9-17-12)13(16)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIXHXSTSAVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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